molecular formula C16H11Cl4N5OS B286096 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

Cat. No. B286096
M. Wt: 463.2 g/mol
InChI Key: TUVCFSAPHAIJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is not yet fully understood. However, several studies have suggested that this compound exerts its effects by inhibiting various enzymes and pathways involved in fungal and cancer cell growth. It has also been suggested that this compound may act as a free radical scavenger, thereby exhibiting antioxidant activity.
Biochemical and Physiological Effects:
2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide has been found to exhibit various biochemical and physiological effects. Some of these effects are as follows:
1. Inhibition of fungal and cancer cell growth: This compound has been found to inhibit the growth of several fungal and cancer cell lines.
2. Antioxidant activity: This compound has been found to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide in lab experiments are as follows:
1. Potent antifungal and anticancer activity: This compound has been found to exhibit potent antifungal and anticancer activity, making it a promising candidate for use in several research areas.
2. Reliable synthesis method: The synthesis method of this compound has been reported in several research articles and has been found to be a reliable and efficient method.
The limitations of using 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide in lab experiments are as follows:
1. Limited knowledge of its mechanism of action: The exact mechanism of action of this compound is not yet fully understood, which may limit its use in some research areas.
2. Lack of information on its toxicity: There is limited information available on the toxicity of this compound, which may limit its use in some research areas.

Future Directions

There are several future directions for the research on 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide. Some of these directions are as follows:
1. Investigation of its mechanism of action: Further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective treatments for fungal and cancer-related diseases.
2. Exploration of its potential as an antioxidant: Further studies are needed to explore the antioxidant activity of this compound and its potential use in the treatment of oxidative stress-related diseases.
3. Investigation of its toxicity: Further studies are needed to investigate the toxicity of this compound, which may lead to the development of safer and more effective treatments.

Synthesis Methods

The synthesis of 2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide involves the reaction of 2,4-dichlorophenyl acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol to yield the desired product. The synthesis of this compound has been reported in several research articles and has been found to be a reliable and efficient method.

Scientific Research Applications

2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a promising compound for use in several research areas. Some of the research applications of this compound are as follows:
1. Antifungal activity: This compound has been found to exhibit potent antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus.
2. Anticancer activity: Several studies have reported the anticancer activity of this compound against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
3. Antioxidant activity: This compound has been found to exhibit antioxidant activity, making it a potential candidate for use in the treatment of oxidative stress-related diseases.

properties

Molecular Formula

C16H11Cl4N5OS

Molecular Weight

463.2 g/mol

IUPAC Name

2-[[4-amino-5-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide

InChI

InChI=1S/C16H11Cl4N5OS/c17-9-2-4-13(12(20)6-9)22-14(26)7-27-16-24-23-15(25(16)21)8-1-3-10(18)11(19)5-8/h1-6H,7,21H2,(H,22,26)

InChI Key

TUVCFSAPHAIJLT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl)Cl

Origin of Product

United States

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